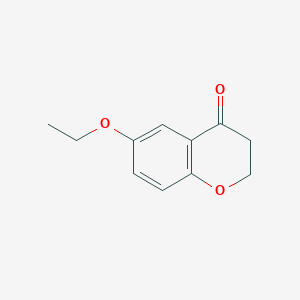

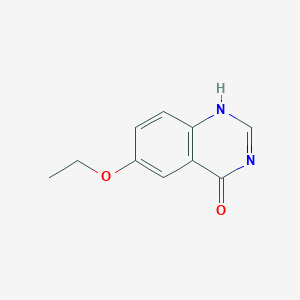

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

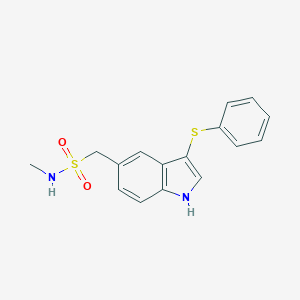

“6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C11H12O3 . It is also known by its IUPAC name "6-ethoxy-2,3-dihydro-4H-chromen-4-one" .

Molecular Structure Analysis

The molecular structure of “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” can be represented by the InChI code:1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

“6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a powder at room temperature . Its molecular weight is 192.21 .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Rotenone-like Molecules : A novel rotenone-like molecule involving 3,4-dihydro-2H-[1]benzopyran-3-one was synthesized, exploring the synthesis process and intermediate compounds (Peet & Sunder, 1981).

- Molecular Structure Analysis : The molecular structures of various 3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one derivatives, including a similar ethoxy variant, were analyzed using single-crystal diffractometry, contributing to the understanding of their conformations (Casalone, Pilati, & Binello, 1998).

Biological Applications

- Antibacterial Activity : A study on a benzopyran derivative from a mangrove-derived fungus revealed its potential antibacterial activities, hinting at the bioactive potential of similar benzopyran compounds (Zheng et al., 2016).

- Catalytic Efficiency in Synthesis : Research on TiO2 NPs-Coated Carbon Nanotubes used for the synthesis of [1]benzopyrano[b][1]benzopyran-6-ones demonstrates the utility of benzopyran derivatives in enhancing chemical synthesis methods (Abdolmohammadi, 2018).

- Selective Coronary Vasodilatory Activity : A study showed that 3,4-dihydro-2H-1-benzopyran-3-ol derivatives exhibit selective coronary vasodilatory activity, which may guide future research into therapeutic applications of similar compounds (Cho et al., 1996).

Material Science and Engineering

- Polymer Synthesis : Benzopyran derivatives have been used in the synthesis of vinyl copolymers and terpolymers, showcasing their utility in materials science (Lee & Cho, 1987).

Pharmacological Research

- Cytotoxicity Studies : Compounds like phelligridins, which are pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, have been studied for their cytotoxicity, suggesting the potential for medical research on similar benzopyran compounds (Mo et al., 2004).

Analytical Chemistry

- Enantiomeric Purity Determination : The development of a capillary electrophoretic method for determining the enantiomeric purity of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans underlines the importance of these compounds in analytical chemistry (Rousseau et al., 2010).

Safety And Hazards

properties

IUPAC Name |

6-ethoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTKUWPOHQJLDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)